

Physical and chemical properties of 1-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)pyridine

Cat. No.: B7765986

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Pyridin-3-yl)ethanol

Abstract

1-(Pyridin-3-yl)ethanol is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its molecular architecture, which features a pyridine ring and a secondary alcohol, confers a desirable combination of physicochemical properties and synthetic versatility. This technical guide provides a comprehensive examination of these properties, offering field-proven insights into its reactivity and practical application. Detailed experimental protocols for key transformations are provided, underpinned by mechanistic rationale to empower researchers in their synthetic endeavors. This document is intended to be an essential resource for scientists engaged in the design and synthesis of novel therapeutics.

Part 1: Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of 1-(pyridin-3-yl)ethanol is paramount for its effective utilization in synthetic chemistry. These properties govern its behavior in various chemical environments and inform decisions regarding reaction conditions, purification, and formulation.

Structural and General Properties

1-(Pyridin-3-yl)ethanol is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is commonly available, though stereospecific syntheses often necessitate the use of

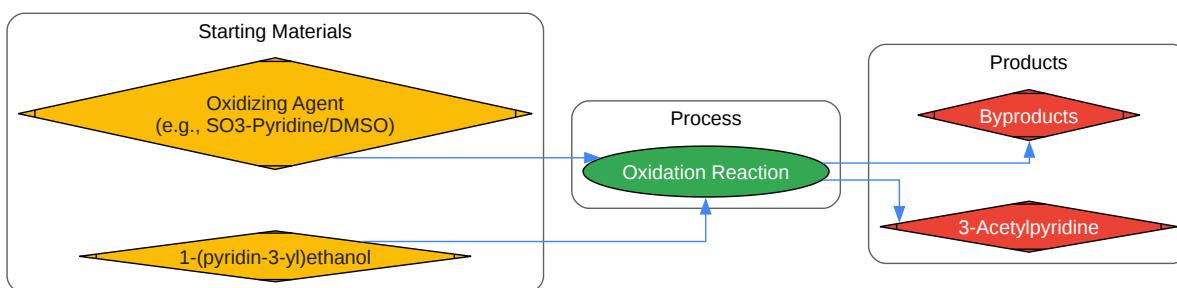
enantiomerically pure forms.[\[1\]](#)

Property	Value
Molecular Formula	C7H9NO [1] [2]
Molecular Weight	123.15 g/mol [1] [2]
IUPAC Name	1-(pyridin-3-yl)ethanol
Synonyms	1-(3-pyridyl)ethanol, 3-(1-Hydroxyethyl)pyridine [1]
CAS Number	4754-27-2 (unspecified stereochemistry)
Appearance	Colorless to light yellow liquid/oil [1] [3]

Thermochemical and Solubility Profile

The thermal stability and solubility of 1-(pyridin-3-yl)ethanol are critical parameters for its storage, handling, and application in various solvent systems.

Property	Value
Boiling Point	239.6 °C at 760 mmHg [4]
Flash Point	98.7 °C [4]
Density	~1.083 g/cm³ [4]
Solubility	Soluble in water and miscible with many organic solvents such as ethanol and ether. [5]
pKa	The predicted pKa is approximately 13.75 for the alcohol proton. [6] The pyridine nitrogen imparts basicity, with the pKa of the conjugate acid being in the typical range for pyridines (around 5).

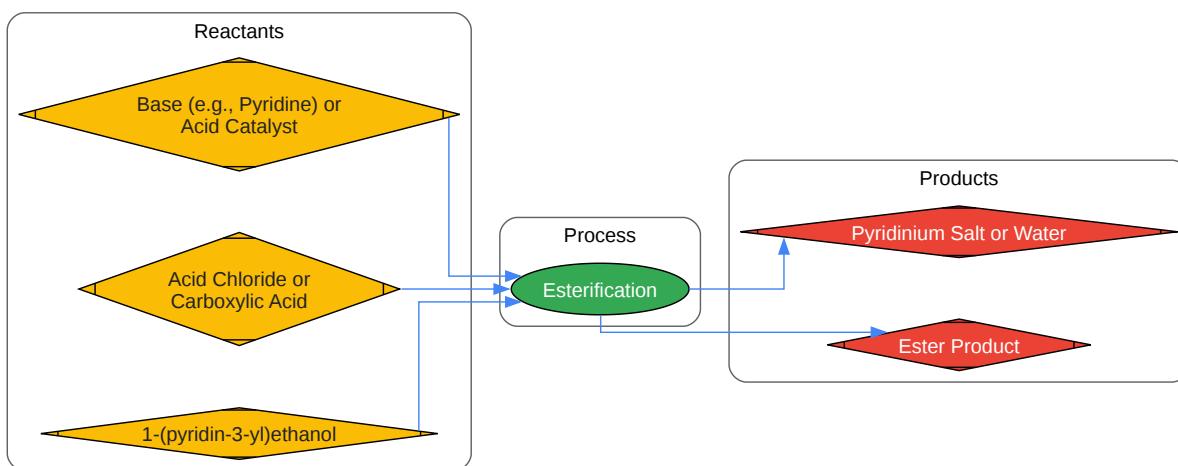

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-(pyridin-3-yl)ethanol is characterized by the reactivity of its secondary alcohol and the electronic influence of the pyridine ring. This section delves into key synthetic transformations, providing mechanistic insights that are crucial for reaction design and optimization.

Oxidation to 3-Acetylpyridine

The oxidation of the secondary alcohol to the corresponding ketone, 3-acetylpyridine, is a fundamental and high-yield transformation.^{[7][8]} The choice of oxidant is critical to ensure chemoselectivity and avoid over-oxidation or side reactions.

Causality Behind Experimental Choices: Milder, modern oxidation protocols such as the Parikh-Doering oxidation (using a $\text{SO}_3\bullet\text{pyridine}$ complex) are often preferred over chromium-based reagents to enhance operational simplicity and minimize heavy metal waste.^[9] These conditions are generally well-tolerated by the pyridine ring.


[Click to download full resolution via product page](#)

Caption: Workflow for the oxidation of 1-(pyridin-3-yl)ethanol.

Esterification Reactions

The secondary alcohol of 1-(pyridin-3-yl)ethanol readily undergoes esterification with a variety of acylating agents, including acid chlorides and carboxylic acids.^{[10][11]}

Causality Behind Experimental Choices: When reacting with acid chlorides, a base such as pyridine is employed to scavenge the HCl byproduct, preventing protonation of the starting alcohol and driving the reaction to completion.[10] For esterification with carboxylic acids, a catalyst is typically required.

[Click to download full resolution via product page](#)

Caption: General workflow for the esterification of 1-(pyridin-3-yl)ethanol.

Part 3: Validated Experimental Protocols

The following protocols are presented as robust starting points for the synthesis and modification of 1-(pyridin-3-yl)ethanol. Each protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Protocol: Parikh-Doering Oxidation to 3-Acetylpyridine

Method Rationale: The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex as a mild and efficient oxidizing agent. The reaction proceeds at or below room temperature, minimizing side reactions and making it suitable for sensitive substrates. The use of dimethyl sulfoxide (DMSO) as both a solvent and a co-oxidant is key to this transformation.[9]

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 1-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous DMSO, add triethylamine (3.0-5.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Oxidant:** Cool the mixture to 0 °C in an ice bath. Add a solution of sulfur trioxide pyridine complex (1.5-2.0 eq) in anhydrous DMSO dropwise, maintaining the internal temperature below 20 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-acetylpyridine can be purified by flash column chromatography on silica gel.

Protocol: Acylation with an Acid Chloride

Method Rationale: The reaction of an alcohol with an acid chloride in the presence of pyridine is a classic and highly effective method for ester formation.[10] Pyridine serves as a nucleophilic catalyst and an acid scavenger, ensuring a rapid and irreversible reaction.

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve 1-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere. Add pyridine (1.2 eq).

- **Addition of Acylating Agent:** Cool the solution to 0 °C. Add the desired acid chloride (1.1 eq) dropwise.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
- **Workup:** Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash chromatography if necessary.

Part 4: Safety and Handling

Hazard Identification:

- **Health:** Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
- **Flammability:** Combustible liquid. Keep away from heat and open flames.[\[12\]](#)

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[3\]](#)

First Aid Measures:

- **In case of skin contact:** Immediately wash with soap and plenty of water.
- **In case of eye contact:** Rinse thoroughly with plenty of water for at least 15 minutes.
- **If inhaled:** Move the person into fresh air.

- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]
- 2. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS | Buy High-Purity 3-Pyridineethanol in China [pipzine-chem.com]
- 6. Page loading... [guidechem.com]
- 7. 350-03-8|1-(Pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 8. 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) [lgcstandards.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. orgosolver.com [orgosolver.com]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(pyridin-3-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765986#physical-and-chemical-properties-of-1-pyridin-3-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com